Cas no 57444-60-7 (Benz[e]azulen-3(3aH)-one,4,6a,7,8,9,10,10a,10b-octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methylethenyl)-,(3aR,6aS,7R,8R,10R,10aR,10bS)-)

Benz[e]azulen-3(3aH)-one,4,6a,7,8,9,10,10a,10b-octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methylethenyl)-,(3aR,6aS,7R,8R,10R,10aR,10bS)- structure
57444-60-7 structure
Product Name:Benz[e]azulen-3(3aH)-one,4,6a,7,8,9,10,10a,10b-octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methylethenyl)-,(3aR,6aS,7R,8R,10R,10aR,10bS)-
Numero CAS:57444-60-7
MF:C20H28O6
MW:364.432726860046
CID:367975
PubChem ID:162824
Update Time:2025-04-19

Benz[e]azulen-3(3aH)-one,4,6a,7,8,9,10,10a,10b-octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methylethenyl)-,(3aR,6aS,7R,8R,10R,10aR,10bS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benz[e]azulen-3(3aH)-one,4,6a,7,8,9,10,10a,10b-octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methylethenyl)-,(3aR,6aS,7R,8R,10R,10aR,10bS)-
    • (3aR,6aS,7R,8R,10R,10aR,10bS)-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-prop-1-en-2-yl-4,6a,7,9,10,10b-hexahydrobenzo[e]azulen-3-one
    • Benz[e]azulen-3(3aH)-one,4,6a,7,8,9,10,10a,10b-octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methyle
    • resiniferonol
    • DTXSID10972921
    • 57444-60-7
    • (3aR,6aS,7R,8R,10R,10aR,10bS)-4,6a,7,8,9,10,10a,10b-Octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methylethenyl)benz[e]azulen-3(3aH)-one
    • C09178
    • ZC2Z84XZ8S
    • CHEMBL521374
    • 3a,7,8,10a-Tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(prop-1-en-2-yl)-4,6a,7,8,9,10,10a,10b-octahydrobenzo[e]azulen-3(3aH)-one
    • Benz(e)azulen-3(3aH)-one, 4,6a,7,8,9,10,10a,10b-octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methylethenyl)-, (3aR-(3aalpha,6aalpha,7beta,8beta,10beta,10abeta,10bbeta))-
    • Benz[e]azulen-3(3aH)-one, 4,6a,7,8,9,10,10a,10b-octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methylethenyl)-, (3aR,6aS,7R,8R,10R,10aR,10bS)-
    • CHEBI:8810
    • Q27108152
    • Inchi: 1S/C20H28O6/c1-10(2)18(24)7-12(4)20(26)14(17(18)23)6-13(9-21)8-19(25)15(20)5-11(3)16(19)22/h5-6,12,14-15,17,21,23-26H,1,7-9H2,2-4H3/t12-,14+,15-,17-,18-,19-,20-/m1/s1
    • Chiave InChI: XJOIANWCBZYENR-IXUTXISSSA-N
    • Sorrisi: O[C@]12[C@H](C)C[C@@](C(=C)C)([C@@H]([C@@H]1C=C(CO)C[C@@]1(C(C(C)=C[C@@H]21)=O)O)O)O

Proprietà calcolate

  • Massa esatta: 364.18864
  • Massa monoisotopica: 364.189
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 2
  • Complessità: 724
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.5
  • Superficie polare topologica: 118Ų

Proprietà sperimentali

  • Densità: 1.352
  • Punto di ebollizione: 559.4°Cat760mmHg
  • Punto di infiammabilità: 306.2°C
  • Indice di rifrazione: 1.623
  • PSA: 118.22

Benz[e]azulen-3(3aH)-one,4,6a,7,8,9,10,10a,10b-octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methylethenyl)-,(3aR,6aS,7R,8R,10R,10aR,10bS)- Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti